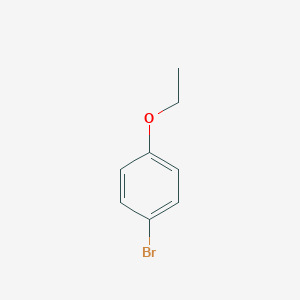

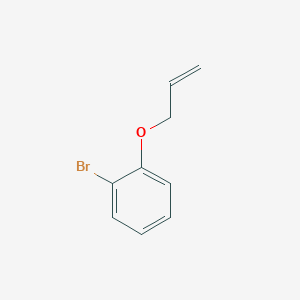

1-(Allyloxy)-2-bromobenzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-(Allyloxy)-2-bromobenzene involves the allylation of bromobenzene derivatives. For instance, 1-allyloxy-2-bromo-1-phenylsilacyclopentane was synthesized through a ring-enlargement reaction of 1-allyloxy-1-phenylsilacyclobutane with LiCHBr2, demonstrating a method of incorporating allyloxy and bromo functionalities into a benzene ring (Matsumoto et al., 1995).

Molecular Structure Analysis

The molecular structure of related bromobenzene compounds has been characterized using various spectroscopic techniques. For example, the crystal structure and molecular conformation of 1-bromo-2,3,5,6-tetramethylbenzene were determined through single-crystal X-ray diffraction analysis, offering insights into the structural aspects of bromobenzene derivatives (Hamdouni et al., 2019).

Chemical Reactions and Properties

1-(Allyloxy)-2-bromobenzene undergoes various chemical reactions, including palladium-catalyzed cross-coupling reactions which are crucial for synthesizing complex organic molecules. For example, the palladium-catalyzed cross-coupling reaction of 1-alkenylboranes with allylic or benzylic bromides provides a method for constructing carbon-carbon bonds, demonstrating the reactivity of bromobenzene derivatives (Miyaura et al., 1980).

Physical Properties Analysis

The physical properties of bromobenzene derivatives, including melting point, boiling point, and solubility, are influenced by their molecular structure. Although specific data for 1-(Allyloxy)-2-bromobenzene is not directly mentioned, studies on similar compounds provide a basis for understanding the physical behavior of such molecules.

Chemical Properties Analysis

The chemical properties of 1-(Allyloxy)-2-bromobenzene, such as reactivity towards nucleophiles, electrophiles, and participation in various organic reactions, are foundational for its use in synthetic organic chemistry. The ability to undergo Claisen rearrangement, as demonstrated by related compounds, signifies the versatility of 1-(Allyloxy)-2-bromobenzene in synthetic applications (Wang Li-dong, 2008).

Applications De Recherche Scientifique

Photostimulated Reactions and Cyclization

The compound 1-(Allyloxy)-2-bromobenzene is used in photostimulated reactions. For instance, it reacts with the monoanion of reduced ethyl benzoate under photostimulation to yield 3-methyl-2,3-dihydro-benzofuran in high yield. This reaction demonstrates the compound's potential in facilitating fast tin-free hydrodehalogenation and reductive radical cyclization reactions, creating a gateway to various reduced and cyclized products (Vaillard, Postigo, & Rossi, 2004).

Alkylation and Zeolite Interaction

1-(Allyloxy)-2-bromobenzene plays a role in the alkylation of deactivated aromatic compounds on zeolites. It is one of the alkylating agents used in the alkylation of bromobenzene and toluene on zeolite H-USY, leading to the formation of various alkylation products. This process underscores the compound's relevance in studying adsorption properties, deactivation effects, and selectivity in chemical reactions (Van der Beken et al., 2005).

Cross-Coupling Reactions

The compound is also significant in cross-coupling reactions. It has been used in Stille cross-coupling reactions with organostannanes, showcasing efficiency and selectivity, particularly in reactions involving benzylic and allylic bromides. This reveals its applicability in creating a variety of complex molecules through selective catalytic processes (Crawforth, Fairlamb, & Taylor, 2004).

Reductive Radical Cyclization

Moreover, 1-(Allyloxy)-2-bromobenzene is involved in reductive radical cyclization reactions. It is used as a substrate in radical reduction processes, where it can undergo cyclization, leading to the formation of various reduced products. This is significant in the field of polymer chemistry and material science, demonstrating the compound's versatility in radical-based chemical synthesis (Chemin et al., 2001).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, including toxicity, flammability, and any necessary safety precautions.

Orientations Futures

This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential new applications.

I hope this general outline is helpful. For a more detailed analysis, I would recommend consulting a chemistry textbook or a scientific literature database. Please note that handling chemicals should always be done in accordance with safety guidelines and under the supervision of a trained professional. If you have any other questions, feel free to ask!

Propriétés

IUPAC Name |

1-bromo-2-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOIJEJWBLMJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

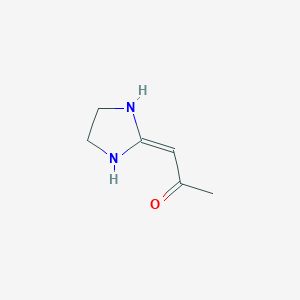

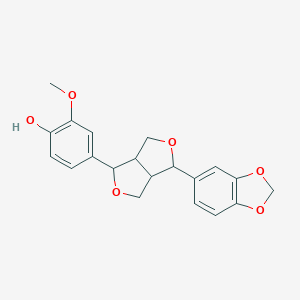

C=CCOC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Allyloxy)-2-bromobenzene | |

CAS RN |

25244-30-8 | |

| Record name | 4-(Allyloxy)-1-bromobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025244308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,4-d]oxazol-2(3H)-one, tetrahydro-6a-methyl-(9CI)](/img/structure/B47168.png)